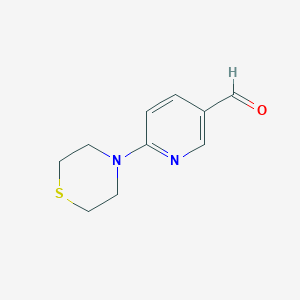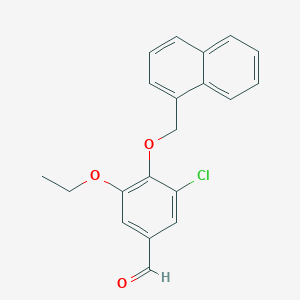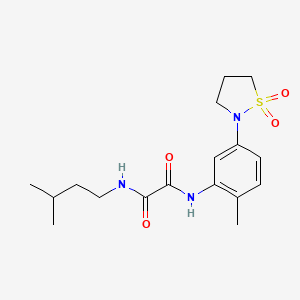
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antibacterial Properties and Mechanism of Action
Oxazolidinones, such as MRX-I, have been highlighted for their potent antibacterial activity against Gram-positive pathogens, with a particular emphasis on their reduced potential for causing myelosuppression and monoamine oxidase inhibition, common side effects associated with this class of drugs (Gordeev & Yuan, 2014). This research underpins the therapeutic potential of oxazolidinones in addressing infections while mitigating adverse effects, making them a significant focus of medicinal chemistry endeavors.
Synthesis and Chemical Modification
The synthesis and functionalization of oxazolidinone and isothiazolidinone derivatives have been extensively studied, showcasing their versatility as scaffolds for developing new therapeutic agents. For instance, conjugate additions of lithiated derivatives to cinnamoyl derivatives have been performed to prepare enantiomerically pure 1,4-diols, highlighting the chemical manipulability of the oxazolidinone ring system (Gaul & Seebach, 2002). Such synthetic strategies enable the exploration of novel therapeutic avenues through the introduction of various functional groups.
Potential Therapeutic Uses
Beyond their antibacterial applications, oxazolidinone derivatives have been explored for their potential in treating other conditions. For example, novel antiarthritic agents with a gamma-sultam skeleton have demonstrated significant inhibitory effects on both cyclooxygenase-2 and 5-lipoxygenase pathways, as well as interleukin-1 production, suggesting their utility in anti-inflammatory therapies (Inagaki et al., 2000). These findings indicate the broad therapeutic potential of oxazolidinone derivatives beyond infectious diseases, including chronic conditions such as arthritis.
特性
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-12(2)7-8-18-16(21)17(22)19-15-11-14(6-5-13(15)3)20-9-4-10-25(20,23)24/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLJAFBPIMITJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

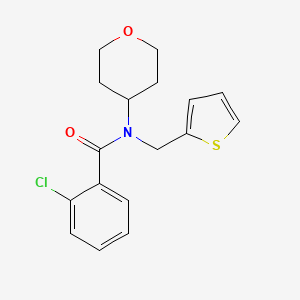
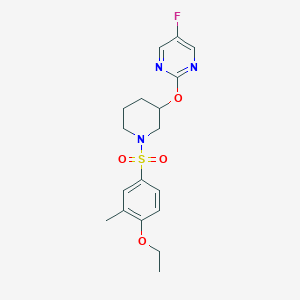
![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)
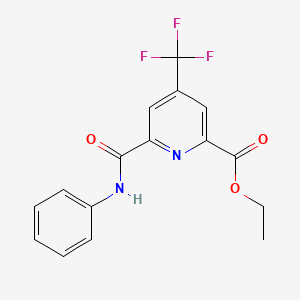
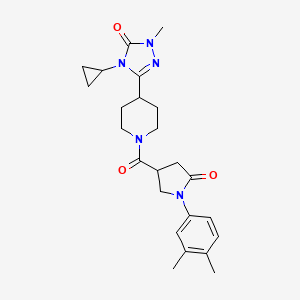
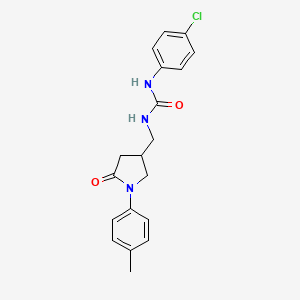
![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

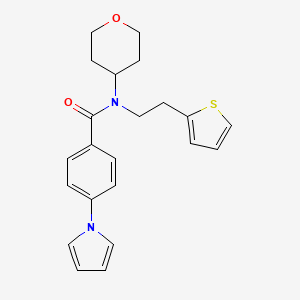
![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)
